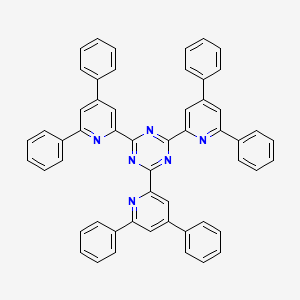
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties It is a triazine derivative with three pyridine rings substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can alter the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in functionalized triazine compounds.
Scientific Research Applications
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Its structure allows it to participate in electron transfer processes, making it useful in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but lacks the phenyl groups, affecting its reactivity and applications.
2,4,6-Tris(4-phenyl)-1,3,5-triazine:
Uniqueness
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is unique due to the combination of pyridine and phenyl groups, which enhances its stability and versatility in various applications. This structural uniqueness allows it to form more stable complexes and participate in a broader range of chemical reactions compared to its analogs.
Properties
CAS No. |
645399-25-3 |
|---|---|
Molecular Formula |
C54H36N6 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
2,4,6-tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C54H36N6/c1-7-19-37(20-8-1)43-31-46(40-25-13-4-14-26-40)55-49(34-43)52-58-53(50-35-44(38-21-9-2-10-22-38)32-47(56-50)41-27-15-5-16-28-41)60-54(59-52)51-36-45(39-23-11-3-12-24-39)33-48(57-51)42-29-17-6-18-30-42/h1-36H |
InChI Key |
GJGCCNUIADTBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















